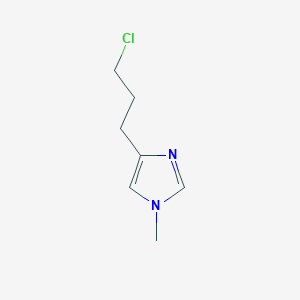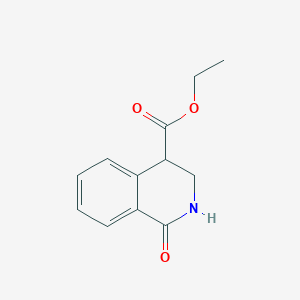
4-(3-Chloropropyl)-1-methylimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloropropyl)-1-methylimidazole is a chemical compound with the molecular formula C7H12ClN2 It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Chlorination of 1-Methylimidazole: The compound can be synthesized by reacting 1-methylimidazole with 3-chloropropyl chloride under suitable reaction conditions, such as elevated temperature and the presence of a catalyst.
N-Alkylation: Another method involves the N-alkylation of 1-methylimidazole with 3-chloropropyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps like purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound.
Substitution: Substituted imidazoles with different functional groups.
科学的研究の応用
4-(3-Chloropropyl)-1-methylimidazole has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the behavior of imidazole derivatives in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 4-(3-Chloropropyl)-1-methylimidazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
4-(3-Chloropropyl)morpholine: A structurally similar compound with applications in organic synthesis.
1-(3-Chloropropyl)imidazole: Another imidazole derivative with potential biological and industrial uses.
Uniqueness: 4-(3-Chloropropyl)-1-methylimidazole is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.
特性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-10-5-7(9-6-10)3-2-4-8/h5-6H,2-4H2,1H3 |
InChIキー |
XFAROMRKMUIPDS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)






